N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the ethyl chain.
The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile . The final step involves coupling the indole derivative with the tetrazole-containing intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The tetrazole ring can also interact with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide can be compared with other indole derivatives, such as:
Properties
Molecular Formula |
C20H20N6O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N6O2/c1-28-18-9-5-8-17-16(18)10-12-25(17)13-11-21-20(27)19(26-14-22-23-24-26)15-6-3-2-4-7-15/h2-10,12,14,19H,11,13H2,1H3,(H,21,27) |
InChI Key |
HOPDQMDVSIGVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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